4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Description
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS: 850592-98-2) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxylic acid group at position 5 and a 2-fluorophenyl moiety at position 4 . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical and biological properties. This compound has been discontinued commercially but remains of interest in medicinal chemistry for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKNRZOEXFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves:
- Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives or related intermediates.
- Introduction of the fluorophenyl group through nucleophilic aromatic substitution or coupling reactions.
- Functional group transformations to install or reveal the carboxylic acid moiety, often through hydrolysis or esterification/de-esterification steps.
Solid-Phase Cyclization Using Thiosemicarbazide and Carboxylic Acid Precursors
A patented method describes a solid-phase reaction for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for 1,2,3-thiadiazole derivatives by appropriate modifications. The process involves grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature, followed by alkaline treatment and recrystallization to yield the thiadiazole product with high yield (>91%). This method is characterized by mild conditions, short reaction time, and low toxicity reagents (phosphorus pentachloride).
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide + Carboxylic acid + PCl5 | Grinding at room temperature in dry vessel | Crude thiadiazole intermediate |
| 2 | Alkaline solution (pH 8-8.2) | Neutralization and filtration | Purified thiadiazole |
| 3 | Recrystallization | Final purification | >91% yield |
Hydrolysis of Ester Precursors to Obtain Carboxylic Acid
A common route to thiadiazole carboxylic acids involves the hydrolysis of their methyl ester derivatives. For example, 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester can be hydrolyzed under mild alkaline conditions (NaOH in THF/MeOH) at room temperature, followed by acidification to precipitate the carboxylic acid product in high yield (93%).
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | NaOH in THF/MeOH at 20°C for 0.5 h | Hydrolysis of methyl ester | Formation of carboxylate salt |
| 2 | Acidification with conc. HCl at 0°C for 15 min | Precipitation of carboxylic acid | White solid, 93% yield |
This approach ensures high purity and yield of the carboxylic acid and is adaptable for fluorinated phenyl substituents.
Cyclization and Functionalization via Chlorination and Nucleophilic Substitution
Research on related thiadiazole derivatives shows that cyclization of amino-thiophene carboxylic acid methyl esters with formamide, followed by chlorination (using POCl3) and nucleophilic substitution, can yield thiadiazole intermediates bearing fluorophenyl groups. Hydrolysis of ethyl esters under mild conditions (aqueous LiOH and MeOH) then provides the corresponding carboxylic acids.
This multi-step synthetic sequence includes:
- Cyclization to form thiadiazole ring.
- Chlorination to activate the ring for substitution.
- Nucleophilic substitution to introduce fluorophenyl moiety.
- Hydrolysis of ester to carboxylic acid.
Alkylation and Cyclocondensation Reactions in DMF
Fluorinated thiadiazole derivatives have also been synthesized via alkylation of hydrazino-thiadiazole intermediates with chloroacetic acid derivatives in boiling DMF, followed by cyclocondensation reactions. These methods yield complex fluorinated thiadiazole frameworks, which can be further modified to carboxylic acids or related derivatives.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Solid-phase grinding with PCl5 | Thiosemicarbazide + carboxylic acid + PCl5 | Mild, short time, low toxicity | >91 | Simple workup, suitable for scale-up |
| Ester hydrolysis | NaOH in THF/MeOH, acidification with HCl | High purity, mild conditions | 93 | Common for carboxylic acid preparation |
| Cyclization + chlorination | Formamide, POCl3, nucleophilic substitution | Versatile, allows substitution | Not specified | Multi-step, good for fluorophenyl introduction |
| Alkylation in DMF | Hydrazino-thiadiazole + chloroacetic acid derivatives | Produces complex derivatives | Not specified | Requires reflux and DMF solvent |
Research Findings and Practical Considerations
- The solid-phase method using phosphorus pentachloride is particularly efficient for preparing thiadiazole derivatives with high yield and low environmental impact due to mild conditions and low toxicity reagents.
- Hydrolysis of methyl or ethyl esters remains a reliable and straightforward approach to obtain the free carboxylic acid, especially when the ester precursor is readily available.
- The introduction of the 2-fluorophenyl substituent is often achieved via nucleophilic aromatic substitution or coupling reactions on chlorinated intermediates, highlighting the importance of chlorination steps in the synthetic sequence.
- Alkylation and cyclocondensation in DMF enable the synthesis of more complex fluorinated thiadiazole derivatives, which can be tailored for specific biological activities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in various biochemical pathways. The carboxylic acid group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid
- Structure: Phenyl group (non-fluorinated) at position 4.
- Molecular Formula : C₉H₆N₂O₂S vs. C₉H₅FN₂O₂S (fluorinated analogue) .
- Key Differences :
4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid
- Structure : Ethyl group (C₂H₅) at position 4.
- Physicochemical Properties :
- Biological Implications : Alkyl groups may enhance membrane permeability but reduce target specificity compared to aromatic substituents .
Fluorine Positional Isomerism
3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic Acid
- Structure : Fluorine at the para position of the phenyl ring; thiadiazole isomer (1,2,4 vs. 1,2,3).
- Thiadiazole isomerism alters electronic distribution, affecting acidity (pKa of carboxylic acid: ~3.5 vs. ~3.2 for 1,2,3-thiadiazole) .
Core Heterocycle Modifications
1,2,3-Benzothiadiazole-5-carboxylic Acid
- Structure : Benzene-fused thiadiazole core.
- Impact: Increased molecular weight (224.21 g/mol vs. 209.21 g/mol for the non-fused fluorophenyl compound).
Thiazole Derivatives (e.g., 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic Acid)
- Structure : Thiazole core (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
- Key Differences :
- Thiazoles generally exhibit lower metabolic stability due to reduced ring strain.
- Methoxy groups introduce hydrogen-bonding capabilities absent in fluorophenyl-thiadiazoles .
Biological Activity
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorophenyl group and the carboxylic acid functional group enhances its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, including HT-1080 (fibrosarcoma), MCF-7 (breast), and A-549 (lung carcinoma). Among these compounds, those containing the thiadiazole moiety demonstrated promising growth inhibition with IC50 values in the micromolar range. The mechanism of action often involves apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Caspase-3 activation, G2/M arrest |
| 5e | A-549 | Not specified | Caspase-3 activation |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. A series of compounds were tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL. The presence of specific substituents on the thiadiazole ring was found to enhance antimicrobial efficacy significantly .
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The fluorophenyl group increases binding affinity, while the carboxylic acid enhances solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, making it a versatile scaffold for drug development .
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study published in 2022, researchers synthesized a series of novel thiadiazole derivatives and assessed their anticancer properties against several cell lines. Among these, compound 5e exhibited notable cytotoxicity against HT-1080 cells, leading to apoptosis through caspase activation. The study highlighted the structure-activity relationship (SAR) that contributed to the observed biological effects .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of thiadiazole derivatives. Researchers synthesized multiple compounds and tested them against common bacterial pathogens. The results demonstrated that certain derivatives showed MIC values significantly lower than those of standard antibiotics, suggesting that modifications to the thiadiazole structure could lead to more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, and how can purity be ensured?
- Methodology : A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is effective for synthesizing thiadiazole derivatives . Purity is validated via thin-layer chromatography (TLC), elemental analysis, and spectroscopic techniques (¹H NMR, IR) . For fluorophenyl derivatives, introducing the fluorine substituent early in the synthesis ensures regioselectivity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural Confirmation : ¹H NMR and IR spectroscopy to identify functional groups (e.g., carboxylic acid, thiadiazole ring) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for quantitative analysis .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 214–215°C for analogous thiazole-carboxylic acids) .
Q. How do solubility and stability impact experimental design for this compound?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are critical for long-term storage. Data from structurally similar compounds, such as 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (stable up to 200°C), suggest thermal resilience .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound?
- Methodology :
- Docking Studies : Use the InChI key (e.g., VSMPMYSNFPYXIY-UHFFFAOYSA-N from PubChem ) to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with biological outcomes using regression analysis .
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity ).
- Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations in anticancer screens) via orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) .
- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., as done for 1,3,4-thiadiazole derivatives ).
Q. What derivatization strategies enhance the compound’s pharmacological profile?
- Methodology :
- Alkylation : Introduce sulfanyl or trifluoromethyl groups to improve lipophilicity (e.g., 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole ).
- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for SAR studies .
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability .
Q. How reproducible are structure-activity relationship (SAR) findings for thiadiazole derivatives?
- Methodology :
- Crystallographic Validation : Compare crystal structures (e.g., CCDC entries ) to ensure conformational consistency.
- Consistent Assay Conditions : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Key Notes
- Prioritize peer-reviewed methodologies from PubChem , synthesis protocols , and crystallographic data .
- Advanced questions emphasize mechanistic and reproducibility challenges, while basic questions focus on synthesis and characterization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
